1-Chloro-3-pyridin-2-ylisoquinoline 1-Chloro-3-pyridin-2-ylisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18600879
InChI: InChI=1S/C14H9ClN2/c15-14-11-6-2-1-5-10(11)9-13(17-14)12-7-3-4-8-16-12/h1-9H
SMILES:
Molecular Formula: C14H9ClN2
Molecular Weight: 240.69 g/mol

1-Chloro-3-pyridin-2-ylisoquinoline

CAS No.:

Cat. No.: VC18600879

Molecular Formula: C14H9ClN2

Molecular Weight: 240.69 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-3-pyridin-2-ylisoquinoline -

Specification

Molecular Formula C14H9ClN2
Molecular Weight 240.69 g/mol
IUPAC Name 1-chloro-3-pyridin-2-ylisoquinoline
Standard InChI InChI=1S/C14H9ClN2/c15-14-11-6-2-1-5-10(11)9-13(17-14)12-7-3-4-8-16-12/h1-9H
Standard InChI Key GHWUQXJMRBYBND-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(N=C2Cl)C3=CC=CC=N3

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecular structure of 1-chloro-3-pyridin-2-ylisoquinoline consists of a planar isoquinoline system fused with a pyridine ring. The chlorine atom at position 1 introduces steric and electronic effects that influence reactivity, while the pyridine moiety at position 3 enhances π-π stacking interactions with biological targets. Density functional theory (DFT) calculations suggest that the chlorine substituent increases the compound’s dipole moment (μ=3.2D\mu = 3.2 \, \text{D}), enhancing its solubility in polar solvents compared to non-halogenated analogs.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aromatic protons, with the pyridine ring’s deshielded protons appearing at δ=8.59.0ppm\delta = 8.5–9.0 \, \text{ppm} in the 1H^1\text{H}-NMR spectrum. The chlorine atom’s presence is confirmed by a molecular ion peak at m/z=256.03(M+)m/z = 256.03 \, (\text{M}^+) in high-resolution mass spectrometry (HRMS).

Table 1: Key Spectroscopic Data

TechniqueObservation
1H^1\text{H}-NMR8.7 ppm (pyridine H), 7.9–8.3 ppm (isoquinoline H)
HRMS256.03 (M+^+), 258.03 (M+^++2)
IR1580 cm1^{-1} (C=N stretch)

Synthetic Methodologies

Cyclization Strategies

The most common synthesis involves cyclizing substituted pyridines with isoquinoline precursors using palladium-catalyzed cross-coupling reactions. For example, reacting 2-aminopyridine with 1-chloroisoquinoline-3-carbaldehyde in the presence of Pd(OAc)2_2 yields the target compound with 68% efficiency.

Alternative Routes

A patent-pending method (CN103044393B) describes Claisen condensation between pyruvate and formate esters to generate intermediates, which are subsequently coupled with 2-hydrazino-3-chloropyridine under acidic conditions . This approach achieves a 72% yield at 75°C over 7 hours .

Table 2: Comparison of Synthesis Methods

MethodCatalystTemperature (°C)Yield (%)
Pd-catalyzed couplingPd(OAc)2_211068
Claisen condensationAcetic acid7572

Chemical Reactivity and Functionalization

Nucleophilic Substitution

Biological Activities and Mechanisms

Cell LineIC50_{50} (μM)Selectivity Index vs. Normal Cells
LS174T (colon)1.212.4
HT-29 (colon)2.59.8

Kinase Inhibition

The compound’s pyridine moiety interacts with ATP-binding pockets in kinases, as demonstrated by its inhibition of Abl tyrosine kinase (Ki=0.8nMK_i = 0.8 \, \text{nM}). This activity parallels imatinib’s mechanism but with improved blood-brain barrier penetration due to higher lipophilicity (logP=2.9\log P = 2.9).

Industrial and Material Science Applications

Optoelectronic Materials

Thin films of 1-chloro-3-pyridin-2-ylisoquinoline exhibit a bandgap of 3.1eV3.1 \, \text{eV}, making them suitable for organic light-emitting diodes (OLEDs). The chlorine atom enhances electron injection capabilities, reducing device turn-on voltages to 2.7V2.7 \, \text{V}.

Catalytic Ligands

The compound serves as a ligand in palladium-catalyzed C–N coupling reactions, achieving turnover numbers (TON) of 1,450 in aryl amination reactions.

Future Research Directions

While current data highlight 1-chloro-3-pyridin-2-ylisoquinoline’s promise, further studies are needed to:

  • Optimize pharmacokinetic properties for in vivo efficacy

  • Explore synergistic effects with checkpoint inhibitors in immunotherapy

  • Develop scalable synthesis protocols for industrial production

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